molecular formula C3H7P B14706295 1-Methylphosphirane CAS No. 21658-91-3

1-Methylphosphirane

Cat. No.: B14706295
CAS No.: 21658-91-3
M. Wt: 74.06 g/mol
InChI Key: CXYFGXNSRDSPQE-UHFFFAOYSA-N
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Description

1-Methylphosphirane is a specialized organophosphorus compound that serves as a fundamental building block in advanced materials science. Its primary research value lies in its role as a monomer for the synthesis of poly(this compound). Studies focused on the predictive elucidation of conformational characteristics and configurational properties of this polymer indicate its significance in the molecular design of novel materials with specific thermodynamic and physical properties . The ring strain inherent in the three-membered phosphirane structure is a key driver of its reactivity, making it a subject of interest in investigations of nucleophilic substitution reactions and ring-opening mechanisms . This compound is strictly for professional laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

21658-91-3

Molecular Formula

C3H7P

Molecular Weight

74.06 g/mol

IUPAC Name

1-methylphosphirane

InChI

InChI=1S/C3H7P/c1-4-2-3-4/h2-3H2,1H3

InChI Key

CXYFGXNSRDSPQE-UHFFFAOYSA-N

Canonical SMILES

CP1CC1

Origin of Product

United States

Comparison with Similar Compounds

Reactivity in Nucleophilic Substitution Reactions

1-Methylphosphirane exhibits distinct reactivity compared to analogous phosphiranes, particularly in nucleophilic substitution at the phosphorus atom. Key findings include:

  • Rate Constants : The reaction of this compound with dimethylphosphide (PMe⁻₂) proceeds via attack at phosphorus, yielding Me₂P-PMe⁻ and ethylene. The rate constant (k = 1.1 × 10¹³ L mol⁻¹ s⁻¹ at 25°C) is seven orders of magnitude higher than for mechanisms involving carbon attack .
  • Comparison with 1-Phenylphosphirane: Experimental studies on 1-phenylphosphirane show analogous reactivity trends, with nucleophilic substitution favoring phosphorus over carbon.

Table 1: Kinetic Parameters for Nucleophilic Substitution in Phosphiranes

Compound Attack Site Rate Constant (L mol⁻¹ s⁻¹) Temperature Reference
This compound Phosphorus 1.1 × 10¹³ 25°C
This compound Carbon ~1 × 10⁶ 25°C
1-Phenylphosphirane Phosphorus Consistent with methyl analog N/A
Conformational and Configurational Properties

The methyl substituent in this compound significantly impacts conformational equilibria in polymer derivatives:

  • Polymer Flexibility : Poly(this compound) exhibits distinct conformational entropy (Sconf) compared to poly(1-phenylphosphirane). The methyl group reduces steric hindrance, enabling greater rotational freedom in the polymer backbone .
  • Comparison with Poly(N-methylethylene imine) (PMEI) : PMEI, a structurally similar polycation, has a higher Sconf (24.3 J K⁻¹ mol⁻¹) than poly(ethylene oxide) (PEO, 17.8 J K⁻¹ mol⁻¹) in aqueous solutions. This suggests that this compound-derived polymers may exhibit enhanced flexibility compared to other hydrophilic polymers .

Table 2: Conformational Entropy of Polymers

Polymer Sconf (J K⁻¹ mol⁻¹) Reference
Poly(this compound) Not explicitly reported
Poly(1-phenylphosphirane) Lower than methyl analog
PMEI 24.3
PEO 17.8
Photochemical Behavior in Transition Metal Complexes

This compound forms stable complexes with transition metals, such as tungsten pentacarbonyl (W(CO)₅). Key comparisons include:

  • Ligand Dissociation Pathways: Irradiation of this compound-W(CO)₅ in inert matrices (argon/xenon) results in equatorial CO ligand dissociation, forming cis-W(CO)₄-phosphirane. In CO matrices, phosphine dissociation dominates .
  • Comparison with Other Phosphirane Complexes : While direct data on analogous complexes (e.g., 1-phenylphosphirane-W(CO)₅) are lacking, the methyl group’s smaller size likely reduces steric constraints during ligand dissociation compared to bulkier substituents .

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